Hexitol

Catalog No.
S593115
CAS No.
45007-61-2
M.F
C6H14O6
M. Wt
182.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexitol

CAS Number

45007-61-2

Product Name

Hexitol

IUPAC Name

hexane-1,2,3,4,5,6-hexol

Molecular Formula

C6H14O6

Molecular Weight

182.17 g/mol

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2

InChI Key

FBPFZTCFMRRESA-UHFFFAOYSA-N

SMILES

C(C(C(C(C(CO)O)O)O)O)O

solubility

216 mg/mL at 25 °C

Synonyms

hexitol

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O

Cryoprotectants

Hexitols, particularly mannitol and sorbitol, are widely used as cryoprotectants, substances that protect cells and tissues during freezing and thawing processes. They act by reducing ice crystal formation and stabilizing cell membranes, thereby minimizing cellular damage. This application is crucial in various areas, including:

  • Cryopreservation: Hexitols are essential components in freezing solutions used for long-term storage of cells, tissues, and organs for transplantation, cell-based therapies, and basic research purposes .
  • Food Science: Hexitols are added to frozen foods to prevent ice crystal formation, improving texture and preserving quality .

Chemical and Biochemical Studies

Hexitols are utilized in various chemical and biochemical studies due to their:

  • Solubility: They are highly soluble in water and organic solvents, enabling them to dissolve various compounds for further analysis .
  • Reactivity: Certain hexitols can participate in specific chemical reactions, serving as substrates or modifying agents in enzymatic assays and protein studies .
  • Specificity: Some hexitols display selective binding properties towards specific molecules, making them useful in affinity chromatography for purification purposes .

Drug Delivery and Development

Hexitols are explored in drug delivery systems due to their:

  • Biocompatibility: They are generally well-tolerated by the body, minimizing potential side effects .
  • Osmotic properties: Hexitols can act as osmotic agents, drawing water into specific compartments. This property is utilized in controlled drug release systems and osmotic pumps .
  • Modifying agent: Certain hexitols can be chemically modified to attach drugs or other molecules, creating targeted drug delivery systems .

Hexitol refers to a class of sugar alcohols (alditols) that consist of six carbon atoms. These compounds are derived from hexose sugars and are characterized by the presence of multiple hydroxyl groups (-OH) that contribute to their hydrophilic properties. Common examples of hexitols include sorbitol, mannitol, and xylitol. Hexitols are widely recognized for their applications in food, pharmaceuticals, and biochemistry due to their sweet taste and low caloric content compared to traditional sugars .

  • Toxicity: Hexitols generally have low toxicity. However, excessive consumption can cause laxative effects due to their osmotic properties in the intestines.
  • Flammability: Hexitols are not highly flammable but can burn under certain conditions.
  • Reactivity: Hexitols are not highly reactive under normal conditions but can undergo reactions under acidic or basic environments.
Typical of alcohols, including:

  • Reduction Reactions: Hexitols can be synthesized from the corresponding aldehydes or ketones through reduction processes. For instance, glucose can be reduced to sorbitol using hydrogenation reactions.
  • Dehydration Reactions: Under acidic conditions, hexitols can undergo dehydration to form anhydrides or cyclic structures. For example, sorbitol can be dehydrated to produce sorbitan .
  • Esterification: Hexitols can react with acids to form esters, which are important in creating surfactants and emulsifiers used in various industries .

Hexitols exhibit several biological activities:

  • Antimicrobial Properties: Some hexitols, such as xylitol, have been shown to inhibit the growth of certain bacteria, particularly Streptococcus mutans, which is associated with dental caries.
  • Osmoprotective Effects: Hexitols serve as osmoprotectants in cells, helping to stabilize proteins and cellular structures under osmotic stress conditions .
  • Prebiotic Effects: Certain hexitols may act as prebiotics, promoting beneficial gut microbiota growth .

The synthesis of hexitols can be achieved through various methods:

  • Hydrogenation of Sugars: The most common method involves the catalytic hydrogenation of hexoses (like glucose) in the presence of metal catalysts (e.g., nickel or palladium) under high pressure.
  • Chemical Reduction: Hexoses can also be chemically reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Biotechnological Methods: Enzymatic processes utilizing specific enzymes (like aldose reductase) can convert sugars into hexitols efficiently under mild conditions .

Hexitol compounds have a wide range of applications:

  • Food Industry: Used as sugar substitutes due to their sweetness and lower caloric value; they also serve as humectants and stabilizers in food products.
  • Pharmaceuticals: Utilized in formulations for their sweetness and moisture-retaining properties; they also act as excipients in drug delivery systems.
  • Cosmetics: Hexitols are included in cosmetic formulations for their moisturizing properties and skin compatibility .

Research on the interactions of hexitols with other compounds has revealed:

  • Synergistic Effects with Antibiotics: Some studies indicate that hexitols may enhance the efficacy of certain antibiotics against bacterial strains.
  • Impact on Drug Absorption: Hexitols can affect the absorption rates of drugs when included in formulations, potentially altering pharmacokinetics .

Hexitol shares similarities with other sugar alcohols but exhibits unique properties that distinguish it:

CompoundStructureUnique Features
SorbitolC6H14O6Commonly used as a sweetener and humectant
MannitolC6H14O6Often used in medical applications for its osmotic properties
XylitolC5H12O5Known for dental health benefits and lower glycemic index
ErythritolC4H10O4Zero-calorie sweetener with high digestive tolerance

Hexitol is unique due to its ability to participate in specific

Hexitol represents a class of sugar alcohols characterized by a linear chain of six carbon atoms with one hydroxyl group attached to each carbon atom, resulting in the molecular formula C₆H₁₄O₆ [1]. The basic carbon skeleton provides the structural framework and flexibility that defines the molecular architecture of hexitol compounds [2]. This hexane backbone serves as the foundation upon which the hydroxyl groups are distributed, with each carbon atom bearing a single hydroxyl group, creating a polyhydroxylated structure .

The molecular architecture of hexitol features a linear arrangement where the hydroxyl groups can adopt different spatial orientations, leading to various isomeric forms [4]. These isomers differ in the stereochemical configuration of the hydroxyl groups attached to the carbon atoms, particularly at positions C-2, C-3, C-4, and C-5, which represent stereogenic centers [5]. The presence of these multiple stereogenic centers results in several possible isomeric forms of hexitol, each with distinct three-dimensional structures and properties [6].

The major isomeric forms of hexitol include D-mannitol, D-sorbitol (also known as D-glucitol), dulcitol (galactitol), D-iditol, D-talitol, and L-altritol [7]. Each of these isomers possesses unique stereochemical configurations that influence their physical and chemical properties [8]. For instance, D-mannitol features a (2R,3R,4R,5R) configuration, while D-sorbitol exhibits a (2R,3S,4R,5R) configuration, demonstrating how subtle changes in stereochemistry can lead to distinct isomeric forms [9].

Table 1: Major Hexitol Isomers and Their Properties

IsomerStereochemistryMelting Point (°C)Solubility in Water (g/100mL at 25°C)Source/Derivation
D-Mannitol(2R,3R,4R,5R)16618.0Reduction of D-mannose
D-Sorbitol (D-Glucitol)(2R,3S,4R,5R)110235.0Reduction of D-glucose
Dulcitol (Galactitol)(2R,3S,4S,5R)1880.8Reduction of D-galactose
D-Iditol(2R,3R,4S,5R)10416.5Isomerization of other hexitols
D-Talitol(2R,3R,4S,5S)8868.0Reduction of D-talose
L-Altritol(2R,3R,4S,5R)15333.0Reduction of L-altrose

[10]

The molecular architecture of hexitol also features extensive intramolecular hydrogen bonding networks between adjacent and non-adjacent hydroxyl groups [11]. These hydrogen bonds stabilize specific conformations and significantly influence the physical properties of the different isomers [12]. Additionally, the molecular symmetry varies among hexitol isomers, with some exhibiting planes of symmetry (meso forms), which determines their optical activity and spectroscopic properties [13].

Stereochemical Isomerism and Conformational Analysis

Hexitol exhibits complex stereochemical isomerism due to the presence of multiple stereogenic centers in its molecular structure [14]. With four stereogenic centers at positions C-2, C-3, C-4, and C-5, hexitol can theoretically exist in 2⁴ = 16 stereoisomeric forms [15]. However, some of these forms are mirror images of others, resulting in eight pairs of enantiomers, while some possess an internal plane of symmetry, making them meso compounds [16].

The stereochemical isomerism in hexitol can be categorized into several types, including enantiomers, diastereomers, epimers, and meso compounds [17]. Enantiomers, such as D-mannitol and L-mannitol, are mirror images that cannot be superimposed on each other and exhibit identical physical properties except for optical rotation [18]. Diastereomers, like D-mannitol and D-sorbitol, are stereoisomers that are not mirror images and display different physical and chemical properties [19].

Table 2: Stereochemical Isomerism in Hexitol

Type of IsomerismDescriptionExamples in HexitolsProperties
EnantiomersMirror images that are non-superimposableD-Mannitol and L-MannitolIdentical physical properties except optical rotation
DiastereomersStereoisomers that are not mirror imagesD-Mannitol and D-GlucitolDifferent physical and chemical properties
EpimersDiastereomers differing at only one stereogenic centerD-Glucitol and D-Iditol (differ at C-3)Similar but distinct physical and chemical properties
Meso compoundsMolecules with stereogenic centers but with an internal plane of symmetryAllitol, DulcitolOptically inactive despite having stereogenic centers

[20]

Conformational analysis of hexitol reveals that these molecules can adopt various spatial arrangements due to rotation around single bonds [21]. The most stable conformations are the chair forms, designated as C1 and 1C, with the C1 conformation generally being the lowest in energy and thus the predominant form [22]. Conformational analysis of anhydrohexitol nucleosides indicates that these compounds exist in an equilibrium between the C1 and 1C forms with an energy difference (ΔE) of approximately 5.9 kJ/mol [23].

Table 3: Conformational States of Hexitol

ConformationEnergy StateStabilityOccurrence
Chair (C1)Lowest energyMost stablePredominant
Chair (1C)Higher than C1StableCommon
BoatHigher energyLess stableRare
Twist-boatIntermediate energyModerately stableTransitional
Half-chairHigh energyLeast stableVery rare

[24]

The stereochemical configurations of hexitol isomers significantly influence their physical and chemical properties [25]. For instance, the configuration at C-3 in hexitol determines whether the hydroxyl group is in an equatorial or axial position, affecting the overall stability and reactivity of the molecule. The stereochemistry at C-5 of hexitols has been elucidated by correlation with triol ethers obtained by sodium borohydride reduction, providing insights into the three-dimensional structure of these compounds.

Research findings have demonstrated that the stereochemistry of hexitol isomers plays a crucial role in their biological recognition and interactions. For example, in hexitol nucleic acids (HNAs), the axial position of the base allows efficient base stacking and hence double helix formation, highlighting the importance of stereochemical arrangement in molecular interactions [26].

Physical Properties: Solubility, Melting Points, and Polymorphism

Hexitol exhibits distinctive physical properties that vary among its different isomeric forms, making it a versatile compound with diverse applications [27]. The general physical properties of hexitol include a molecular weight of 182.17 g/mol, a white crystalline appearance, and a density of approximately 1.489 g/cm³ [28]. Hexitol contains six hydroxyl groups, which serve as both hydrogen bond donors and acceptors, significantly influencing its solubility and other physical characteristics [29].

Table 4: General Physical Properties of Hexitol

PropertyValue
Molecular FormulaC₆H₁₄O₆
Molecular Weight182.17 g/mol
AppearanceWhite crystalline solid
Density1.489 g/cm³
Refractive Index1.520-1.540
pKa Range12-14
Hydrogen Bond Donors6
Hydrogen Bond Acceptors6

[30]

The solubility of hexitol isomers varies significantly depending on the stereochemical configuration of the hydroxyl groups [31]. Generally, hexitols are highly soluble in water due to their multiple hydroxyl groups that can form hydrogen bonds with water molecules. However, the solubility differs markedly among isomers; for instance, D-sorbitol exhibits exceptional water solubility (235 g/100mL at 25°C), while dulcitol shows limited solubility (0.8 g/100mL at 25°C).

Table 5: Solubility Properties of Hexitol Isomers in Different Solvents

Hexitol IsomerWater (g/100mL at 25°C)Ethanol (g/100mL at 25°C)Methanol (g/100mL at 25°C)DMSO (g/100mL at 25°C)Acetone (g/100mL at 25°C)pH Stability Range
D-Mannitol18.00.34.222<0.13-11
D-Sorbitol235.03.519.745<0.13-11
Dulcitol0.80.10.415<0.13-10
D-Iditol16.50.83.820<0.13-10
D-Talitol68.01.27.530<0.13-10
L-Altritol33.00.95.225<0.13-10

The melting points of hexitol isomers also vary considerably, reflecting differences in their crystal packing arrangements and intermolecular forces. D-mannitol has a relatively high melting point of 166°C, while D-sorbitol melts at 110°C, and dulcitol exhibits the highest melting point among common hexitols at 188°C. These variations in melting points are attributed to differences in hydrogen bonding patterns and molecular symmetry among the isomers.

Hexitol exhibits polymorphism, the ability to exist in multiple crystalline forms with different arrangements of molecules in the crystal lattice. The polymorphic forms of hexitol include the α-form, β-form, γ-form, and amorphous state, each with distinct crystal systems and physical properties. The α-form, which crystallizes in an orthorhombic system, is the most stable polymorph with a melting point range of 166-168°C.

Table 6: Polymorphic Forms of Hexitol

PolymorphCrystal SystemMelting Point (°C)StabilityFormation Conditions
α-formOrthorhombic166-168Most stableSlow crystallization from aqueous solution
β-formMonoclinic160-162StableRapid crystallization from alcoholic solution
γ-formHexagonal155-157MetastableCrystallization under pressure
AmorphousNon-crystallineVariableLeast stableRapid cooling of melt

Research has shown that the polymorphic form of hexitol significantly influences its physical properties, including solubility, dissolution rate, and mechanical characteristics. For instance, the amorphous form generally exhibits higher solubility but lower stability compared to crystalline forms. The transition between polymorphic forms can occur under specific conditions of temperature, pressure, or solvent environment, which is an important consideration in the processing and application of hexitol compounds.

Functional Group Reactivity and Chemical Interactions

Hexitol contains multiple hydroxyl groups that serve as the primary functional groups responsible for its chemical reactivity and interactions. The reactivity of these hydroxyl groups varies depending on their position within the molecule and the stereochemical environment. Generally, primary hydroxyl groups (at C-1 and C-6) exhibit higher reactivity compared to secondary hydroxyl groups (at C-2, C-3, C-4, and C-5) due to reduced steric hindrance.

Table 7: Functional Group Reactivity in Hexitol

Functional GroupReactivityCommon ReactionsProducts
Primary HydroxylHighOxidation, Esterification, EtherificationAldehydes, Esters, Ethers
Secondary HydroxylModerateOxidation, Esterification, Etherification (slower than primary)Ketones, Esters, Ethers
Vicinal DiolsHighPeriodate cleavage, Acetal formation, Complexation with metal ionsDialdehydes, Cyclic acetals, Metal complexes

The hydroxyl groups in hexitol participate in various chemical reactions, including oxidation, esterification, etherification, and complexation. Oxidation of primary hydroxyl groups typically yields aldehydes or carboxylic acids, while oxidation of secondary hydroxyl groups produces ketones. Esterification reactions with acyl chlorides, anhydrides, or carboxylic acids result in the formation of mono-, di-, or polyesters, with primary hydroxyl groups reacting preferentially.

Table 8: Chemical Reactions of Hexitol

Reaction TypeReagentsProductsSelectivity
Oxidation of Primary HydroxylsNaIO₄, H₂CrO₄, HNO₃Aldehyde, Carboxylic acidHighly selective for C-1 and C-6 positions
Oxidation of Secondary HydroxylsKMnO₄, CrO₃KetoneLess selective, depends on stereochemistry
EsterificationAcyl chlorides, Anhydrides, Carboxylic acidsMono-, di-, or polyestersPrimary > Secondary hydroxyls
EtherificationAlkyl halides, Diazomethane, Dimethyl sulfateMono-, di-, or polyethersPrimary > Secondary hydroxyls
Periodate CleavageNaIO₄, HIO₄Shorter chain fragments with aldehyde groupsSpecific for vicinal diols
Complexation with BoratesBoric acid, BoraxCyclic borate estersSpecific for cis-vicinal diols
AcetalizationAldehydes, Ketones (acidic conditions)Cyclic or bicyclic acetalsFavors formation of 5- and 6-membered rings

The vicinal diol groups in hexitol (adjacent hydroxyl groups) exhibit unique reactivity, particularly in reactions such as periodate cleavage, which selectively cleaves the carbon-carbon bond between adjacent hydroxyl groups to form shorter chain fragments with aldehyde groups. This reaction is valuable for structural analysis and controlled fragmentation of hexitol compounds.

Hexitol engages in various chemical interactions, with hydrogen bonding being particularly significant due to the presence of multiple hydroxyl groups. These hydrogen bonds play a crucial role in determining the solubility, crystal structure formation, and interactions with other molecules. Metal complexation represents another important interaction, where the vicinal diol groups coordinate with metal ions, forming stable complexes that find applications in separation techniques and catalysis.

Table 9: Chemical Interactions of Hexitol

Interaction TypeInteracting GroupsMechanismApplications
Hydrogen BondingHydroxyl groupsDonation of H from hydroxyl to electron-rich atomsSolubility enhancement, crystal structure formation
Metal ComplexationVicinal diolsCoordination of oxygen atoms with metal ionsSeparation techniques, catalysis
EsterificationHydroxyl groupsNucleophilic attack on acyl compoundsProdrug formation, polymer synthesis
EtherificationHydroxyl groupsNucleophilic substitution reactionsPharmaceutical excipients, polymer synthesis
OxidationPrimary and secondary hydroxyl groupsRemoval of hydrogen and electronsProduction of sugar acids
Periodate CleavageVicinal diolsC-C bond cleavage between vicinal diolsStructural analysis, controlled fragmentation

Research has demonstrated that the reactivity of hydroxyl groups in hexitol can be selectively modified through protection strategies. Hydroxyl groups can be protected by formation of ethers, esters, or acetals to prevent interference during specific chemical transformations. For instance, phenylmethyl and trimethylsilyl ethers serve as suitable protecting groups that can be easily removed under mild conditions when desired.

Physical Description

Solid

XLogP3

-3.1

LogP

-3.10

Melting Point

Mp 166 °

Other CAS

69-65-8
25878-23-3
50-70-4
87-78-5
608-66-2

Wikipedia

Hexane-1,2,3,4,5,6-hexol

Dates

Last modified: 08-15-2023

Kinetic analyses of intramolecular dehydration of hexitols in high-temperature water

Aritomo Yamaguchi, Naoki Mimura, Masayuki Shirai, Osamu Sato
PMID: 31785566   DOI: 10.1016/j.carres.2019.107880

Abstract

Intramolecular dehydration of the biomass-derived hexitols D-sorbitol, D-mannitol, and galactitol was investigated. These reactions were performed in high-temperature water at 523-573 K without added acid catalyst. The rate constants for the dehydration steps in the reaction networks were determined at various reaction temperatures, and the activation energies and pre-exponential factors were calculated from Arrhenius plots. The yield of each product was estimated as a function of reaction time and temperature using the calculated rate constants and activation energies. The maximum yield of each product from the dehydration reactions was predicted over a range of reaction time and temperature, allowing the selective production of these important platform chemicals.


Revisiting Bromohexitols as a Novel Class of Microenvironment-Activated Prodrugs for Cancer Therapy

Henrik Johansson, Omar Hussain, Simon J Allison, Tony V Robinson, Roger M Phillips, Daniel Sejer Pedersen
PMID: 31769617   DOI: 10.1002/cmdc.201900578

Abstract

Bromohexitols represent a potent class of DNA-alkylating carbohydrate chemotherapeutics that has been largely ignored over the last decades due to safety concerns. The limited structure-activity relationship data available reveals significant changes in cytotoxicity with even subtle changes in stereochemistry. However, no attempts have been made to improve the therapeutic window by rational drug design or by using a prodrug approach to exploit differences between tumour physiology and healthy tissue, such as acidic extracellular pH and hypoxia. Herein, we report the photochemical synthesis of highly substituted endoperoxides as key precursors for dibromohexitol derivatives and investigate their use as microenvironment-activated prodrugs for targeting cancer cells. One endoperoxide was identified to have a marked increased activity under hypoxic and low pH conditions, indicating that endoperoxides may serve as microenvironment-activated prodrugs.


Structure-Activity Relationship Study of a Potent α-Thrombin Binding Aptamer Incorporating Hexitol Nucleotides

Maria De Fenza, Elena Eremeeva, Romualdo Troisi, Hui Yang, Anna Esposito, Filomena Sica, Piet Herdewijn, Daniele D'Alonzo, Annalisa Guaragna
PMID: 32363791   DOI: 10.1002/chem.202001504

Abstract

The replacement of one or more nucleotide residues in the potent α-thrombin-binding aptamer NU172 with hexitol-based nucleotides has been devised to study the effect of these substitutions on the physicochemical and functional properties of the anticoagulant agent. The incorporation of single hexitol nucleotides at the T9 and G18 positions of NU172 substantially retained the physicochemical features of the parent oligonucleotide, as a result of the biomimetic properties of the hexitol backbone. Importantly, the NU172-T
9 mutant exhibited a higher binding affinity toward human α-thrombin than the native aptamer and an improved stability even after 24 h in 90 % human serum, with a significant increase in the estimated half-life. The anticoagulant activity of the modified oligonucleotide was also found to be slightly preferable to NU172. Overall, these results confirm the potential of hexitol nucleotides as biomimetic agents, while laying the foundations for the development of NU172-inspired α-thrombin-binding aptamers.


Synthesis of Protected Amino Hexitol Nucleosides as Building Blocks for Oligonucleotide Synthesis

Swarup De, Amit M Jabgunde, Rahul S Patil, Steven De Jonghe, Leonid Beigelman, Piet Herdewijn
PMID: 30525618   DOI: 10.1021/acs.joc.8b02444

Abstract

A new synthesis protocol for the preparation of hitherto unknown 1',5'-anhydro-4'-amino-trityl/MMTr hexitol nucleosides has been developed. Key steps in the synthesis of the pyrimidine analogues (U and C) include the regioselective d- allo-hexitol oxirane and 2',4'-anhydronucleoside ring opening by uracil and azide, respectively. A different strategy using a regioselective epoxide ring opening of d- gulo-oxirane, followed by a S
2 type of azidation reaction, has been adopted for the purine analogues (A and G). These compounds can be easily converted to 6'-phosphoramidites for the solid-phase synthesis of N4' → P6' phosphoramidates of amino hexitol nucleic acids (AHNA).


Determination of hexitols by reversed phase liquid chromatography using on-line complexation with molybdate ion

Tomoko Kemmei, Shuji Kodama, Atsushi Yamamoto, Yoshinori Inoue, Kazuichi Hayakawa
PMID: 28110686   DOI: 10.1016/j.aca.2016.12.014

Abstract

A new approach is proposed to determine three hexitols (mannitol, sorbitol and dulcitol) by reversed phase liquid chromatography and ultraviolet detection. When molybdate ion is added to the mobile phase, it forms complexes with hexitols that can be separated on a reversed phase C30 column and detected by UV absorption at 247 nm. The mobile phase (pH 3.1) consisted of 0.1 mM disodium molybdate and 1 mM phosphoric acid. Other sugar alcohols, such as erythritol and xylitol, and glucose could not be detected under these conditions. The quantification limits of the examined three hexitols calculated at S/N = 10 were 0.001 mM and the detector response was linear in the range 0.001-0.3 mM. The method successfully measured these hexitols in candy samples, and the results obtained by the proposed method agreed well with those obtained by enzymatic methods.


Evaluation of the effect of 2'-O-methyl, fluoro hexitol, bicyclo and Morpholino nucleic acid modifications on potency of GalNAc conjugated antisense oligonucleotides in mice

Thazha P Prakash, Jinghua Yu, Garth A Kinberger, Audrey Low, Michaela Jackson, Frank Rigo, Eric E Swayze, Punit P Seth
PMID: 30342955   DOI: 10.1016/j.bmcl.2018.10.011

Abstract

The potency of antisense oligonucleotide (ASO) drugs has significantly improved in the clinic after exploiting asialoglycoprotein receptor (ASGR) mediated delivery to hepatocytes. To further this technology, we evaluated the structure-activity relationships of oligonucleotide chemistry on in vivo potency of GalNAc-conjugated Gapmer ASOs. GalNAc conjugation improved potency of ASOs containing 2'-O-methyl (2'-O-Me), 3'-fluoro hexitol nucleic acid (FHNA), locked nucleic acid (LNA), and constrained ethyl bicyclo nucleic acid (cEt BNA) 10-20-fold compared to unconjugated ASOs. We further demonstrate that GalNAc conjugation improves activity of 2'-O-(2-methoxyethyl) (2'-O-MOE) and Morpholino ASOs designed to correct splicing of survival motor neuron (SMN2) pre-mRNA in liver after subcutaneous administration. GalNAc modification thus represents a viable strategy for enhancing potency of ASO with diverse nucleic acid modifications and mechanisms of action for targets expressed in hepatocytes.


1',5'-Anhydro-L-ribo-hexitol Adenine Nucleic Acids (α-L-HNA-A): Synthesis and Chiral Selection Properties in the Mirror Image World

Daniele D'Alonzo, Mathy Froeyen, Guy Schepers, Giovanni Di Fabio, Arthur Van Aerschot, Piet Herdewijn, Giovanni Palumbo, Annalisa Guaragna
PMID: 25853790   DOI: 10.1021/acs.joc.5b00406

Abstract

The synthesis and a preliminary investigation of the base pairing properties of (6' → 4')-linked 1',5'-anhydro-L-ribo-hexitol nucleic acids (α-L-HNA) have herein been reported through the study of a model oligoadenylate system in the mirror image world. Despite its considerable preorganization due to the rigidity of the "all equatorial" pyranyl sugar backbone, α-L-HNA represents a versatile informational biopolymer, in view of its capability to cross-communicate with natural and unnatural complements in both enantiomeric forms. This seems the result of an inherent flexibility of the oligonucleotide system, as witnessed by the singular formation of iso- and heterochiral associations composed of regular, enantiomorphic helical structures. The peculiar properties of α-L-HNA (and most generally of the α-HNA system) provide new elements in our understanding of the structural prerequisites ruling the stereoselectivity of the hybridization processes of nucleic acids.


Highly stable hexitol based XNA aptamers targeting the vascular endothelial growth factor

Elena Eremeeva, Antonios Fikatas, Lia Margamuljana, Mikhail Abramov, Dominique Schols, Elisabetta Groaz, Piet Herdewijn
PMID: 30968117   DOI: 10.1093/nar/gkz252

Abstract

Biomedical applications of nucleic acid aptamers are limited by their rapid degradation in biological fluids and generally demand tedious post-selection modifications that might compromise binding. One possible solution to warrant biostability is to directly evolve chemically modified aptamers from xenobiotic nucleic acids (XNAs). We have isolated fully modified 2'-O-methyl-ribose-1,5-anhydrohexitol nucleic acid (MeORNA-HNA) aptamers targeting the rat vascular endothelial growth factor 164 (rVEGF164). Three sequences have been identified that interact with the target protein with affinities in the low-nanomolar range and HNA modifications appeared to be mandatory for their tight binding. The evolution of these XNA aptamers was accomplished using an in vitro selection procedure starting from a fully sugar-modified library containing a 20mer 2'-OMe-ribonucleotide region followed by a 47mer HNA sequence. The high binding affinity and selectivity of the selected aptamers were confirmed by several methods including gel-shift, fluorescence polarisation, and enzyme-linked oligonucleotide assays. The isolated HNA ligands exhibited higher specificity to the rVEGF164 and human VEGF165 isoforms compared to rat VEGF120, while very low binding efficiencies were observed to streptavidin and thrombin. Furthermore, it was clearly demonstrated that the resulting aptamers possessed a superior stability to degradation in human serum and DNase I solutions.


Kinetic analysis of N-alkylaryl carboxamide hexitol nucleotides as substrates for evolved polymerases

Marleen Renders, Shrinivas Dumbre, Mikhail Abramov, Donaat Kestemont, Lia Margamuljana, Eric Largy, Christopher Cozens, Julie Vandenameele, Vitor B Pinheiro, Dominique Toye, Jean-Marie Frère, Piet Herdewijn
PMID: 30698800   DOI: 10.1093/nar/gkz008

Abstract

Six 1',5'-anhydrohexitol uridine triphosphates were synthesized with aromatic substitutions appended via a carboxamide linker to the 5-position of their bases. An improved method for obtaining such 5-substituted hexitol nucleosides and nucleotides is described. The incorporation profile of the nucleotide analogues into a DNA duplex overhang using recently evolved XNA polymerases is compared. Long, mixed HNA sequences featuring the base modifications are generated. The apparent binding affinity of four of the nucleotides to the enzyme, the rate of the chemical step and of product release, plus the specificity constant for the incorporation of these modified nucleotides into a DNA duplex overhang using the HNA polymerase T6G12_I521L are determined via pre-steady-state kinetics. HNA polymers displaying aromatic functional groups could have significant impact on the isolation of stable and high-affinity binders and catalysts, or on the design of nanomaterials.


Random-sequence genetic oligomer pools display an innate potential for ligation and recombination

Hannes Mutschler, Alexander I Taylor, Benjamin T Porebski, Alice Lightowlers, Gillian Houlihan, Mikhail Abramov, Piet Herdewijn, Philipp Holliger
PMID: 30461419   DOI: 10.7554/eLife.43022

Abstract

Recombination, the exchange of information between different genetic polymer strands, is of fundamental importance in biology for genome maintenance and genetic diversification and is mediated by dedicated recombinase enzymes. Here, we describe an innate capacity for non-enzymatic recombination (and ligation) in random-sequence genetic oligomer pools. Specifically, we examine random and semi-random eicosamer (N
) pools of RNA, DNA and the unnatural genetic polymers ANA (arabino-), HNA (hexitol-) and AtNA (altritol-nucleic acids). While DNA, ANA and HNA pools proved inert, RNA (and to a lesser extent AtNA) pools displayed diverse modes of spontaneous intermolecular recombination, connecting recombination mechanistically to the vicinal ring cis-diol configuration shared by RNA and AtNA. Thus, the chemical constitution that renders both susceptible to hydrolysis emerges as the fundamental determinant of an innate capacity for recombination, which is shown to promote a concomitant increase in compositional, informational and structural pool complexity and hence evolutionary potential.


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